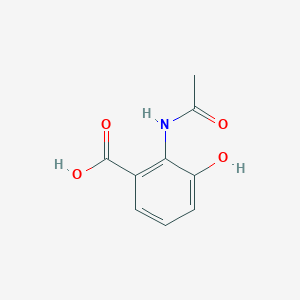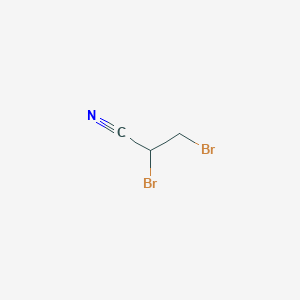![molecular formula C5H9NO5S B138900 L-Alanine, 3-[(carboxymethyl)sulfinyl]-, (S)- CAS No. 125950-10-9](/img/structure/B138900.png)
L-Alanine, 3-[(carboxymethyl)sulfinyl]-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanine, 3-[(carboxymethyl)sulfinyl]-, (S)-, commonly known as sulforaphane, is a naturally occurring compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. Sulforaphane has been extensively studied for its potential therapeutic applications, including cancer prevention and treatment, neuroprotection, and anti-inflammatory effects.
Mechanism of Action
Sulforaphane exerts its effects through multiple mechanisms. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. It also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, sulforaphane has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
Sulforaphane has been shown to have a wide range of biochemical and physiological effects. It has antioxidant and anti-inflammatory properties, and it can induce apoptosis and inhibit cell proliferation in cancer cells. It also has neuroprotective effects, reducing oxidative stress and inflammation in the brain. Additionally, sulforaphane has been shown to improve cardiovascular health by reducing oxidative stress and inflammation in the blood vessels.
Advantages and Limitations for Lab Experiments
One advantage of sulforaphane research is that it can be easily obtained from broccoli sprouts, making it a relatively inexpensive and accessible compound for lab experiments. However, one limitation is that sulforaphane is unstable and can degrade quickly, making it difficult to maintain its potency in lab experiments. Additionally, the effects of sulforaphane can vary depending on the dose and duration of treatment, which can make it challenging to optimize experimental conditions.
Future Directions
There are numerous future directions for sulforaphane research. One area of interest is the development of sulforaphane-based therapies for cancer and neurodegenerative diseases. Another area of interest is the optimization of sulforaphane delivery methods, such as encapsulation in nanoparticles or incorporation into food products. Additionally, further research is needed to elucidate the mechanisms of action of sulforaphane and its effects on various signaling pathways.
Synthesis Methods
Sulforaphane is synthesized from its precursor glucoraphanin, which is found in high concentrations in broccoli sprouts. When broccoli sprouts are chewed or crushed, an enzyme called myrosinase converts glucoraphanin into sulforaphane. Sulforaphane can also be synthesized chemically using a reaction between L-cysteine and sulfinic acid.
Scientific Research Applications
Sulforaphane has been extensively studied for its potential therapeutic applications. In cancer research, sulforaphane has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy. In neuroprotection research, sulforaphane has been shown to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory research, sulforaphane has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues.
properties
CAS RN |
125950-10-9 |
|---|---|
Product Name |
L-Alanine, 3-[(carboxymethyl)sulfinyl]-, (S)- |
Molecular Formula |
C5H9NO5S |
Molecular Weight |
195.2 g/mol |
IUPAC Name |
(2S)-2-amino-3-(carboxymethylsulfinyl)propanoic acid |
InChI |
InChI=1S/C5H9NO5S/c6-3(5(9)10)1-12(11)2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-,12?/m1/s1 |
InChI Key |
DUGSIUCROZRSMS-HOTGIPKVSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)N)S(=O)CC(=O)O |
SMILES |
C(C(C(=O)O)N)S(=O)CC(=O)O |
Canonical SMILES |
C(C(C(=O)O)N)S(=O)CC(=O)O |
synonyms |
D-ALANINE, 3-[(CARBOXYMETHYL)SULFINYL]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





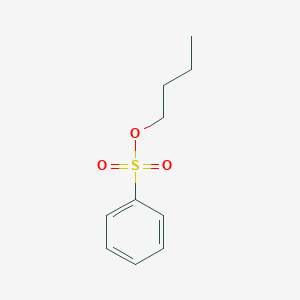


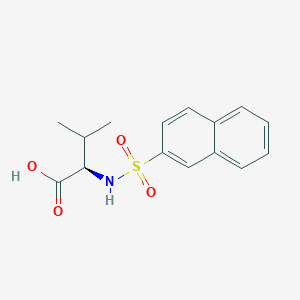
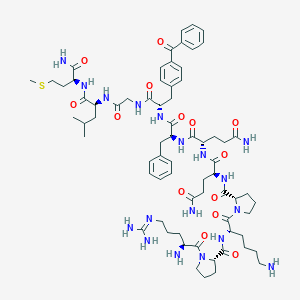
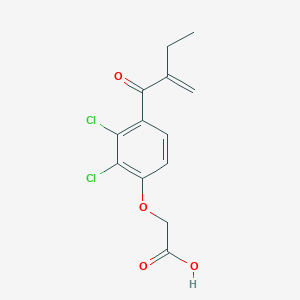

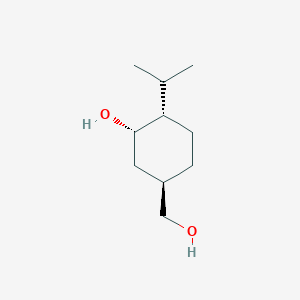
![1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B138841.png)

